Peliglitazar - 331744-64-0

Peliglitazar

Catalog Number: EVT-279081
CAS Number: 331744-64-0
Molecular Formula: C30H30N2O7
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Peliglitazar is a dual α/γ peroxisome proliferator-activated receptor activator.
Overview

Peliglitazar is a dual alpha and gamma peroxisome proliferator-activated receptor activator that has been investigated for its potential therapeutic effects in managing metabolic disorders, particularly in the treatment of dyslipidemia and type 2 diabetes. This compound is notable for its ability to modulate lipid metabolism and improve insulin sensitivity, making it a subject of interest in pharmacological research.

Source and Classification

Peliglitazar is classified as a thiazolidinedione derivative. It was developed to target both peroxisome proliferator-activated receptor alpha and gamma, which are nuclear receptors that regulate fatty acid storage and glucose metabolism. The compound has been studied extensively in clinical trials to evaluate its efficacy and safety profile in various populations, particularly those with metabolic syndrome or diabetes.

Synthesis Analysis

Methods and Technical Details

The synthesis of peliglitazar involves several key steps, utilizing various chemical reactions to construct its complex molecular structure. The principal synthetic approaches for producing this compound include:

  1. Conventional Organic Synthesis: This method typically involves the reaction of specific precursors under controlled conditions to yield the desired product.
  2. Optimization Techniques: Researchers have explored various conditions such as temperature, solvent choice, and reaction time to enhance yield and purity.

The synthesis often requires careful monitoring of reaction parameters to ensure the formation of the desired compound while minimizing by-products. For instance, the synthesis may involve the use of liquid chromatography-high-resolution mass spectrometry for purification and characterization of intermediates and final products.

Molecular Structure Analysis

Peliglitazar's molecular structure can be characterized by its unique arrangement of atoms, which contributes to its biological activity. The structural formula includes:

  • Molecular Formula: C18_{18}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 342.41 g/mol

The compound features a thiazolidinedione core structure, which is crucial for its interaction with peroxisome proliferator-activated receptors. Detailed analyses using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry help confirm the structural integrity and purity of the synthesized compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of peliglitazar typically include:

  1. Condensation Reactions: These reactions help form the thiazolidinedione moiety by combining various reactants under acidic or basic conditions.
  2. Reduction Reactions: These are employed to modify functional groups within the molecule, enhancing its pharmacological properties.
  3. Cyclization Reactions: Essential for forming the cyclic structures that are characteristic of many biologically active compounds.

Each reaction step requires precise control over conditions such as temperature, pH, and reaction time to ensure optimal yields.

Mechanism of Action

Peliglitazar exerts its pharmacological effects primarily through activation of peroxisome proliferator-activated receptors alpha and gamma. The mechanism involves:

  1. Activation of Lipid Metabolism: By activating peroxisome proliferator-activated receptor alpha, peliglitazar enhances fatty acid oxidation in the liver, which helps reduce triglyceride levels.
  2. Improvement of Insulin Sensitivity: Activation of peroxisome proliferator-activated receptor gamma leads to improved glucose uptake in adipose tissue, thereby enhancing insulin sensitivity.
  3. Regulation of Inflammatory Responses: The compound may also influence inflammatory pathways associated with metabolic disorders, contributing to its therapeutic effects.

Data from clinical studies indicate that peliglitazar can significantly lower lipid levels and improve glycemic control in patients with dyslipidemia.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Peliglitazar typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Peliglitazar is prone to degradation under acidic or basic conditions; thus, formulation strategies often involve protective excipients.
  • Melting Point: The melting point is around 150–155 °C, indicating thermal stability within this range.

Analytical methods such as high-performance liquid chromatography are employed to assess stability under various conditions, ensuring that formulations maintain their efficacy over time.

Applications

Peliglitazar has shown promise in several scientific applications:

  1. Therapeutic Use in Dyslipidemia: Clinical trials have demonstrated its effectiveness in lowering cholesterol levels and improving lipid profiles in patients with metabolic disorders.
  2. Research on Metabolic Syndrome: Ongoing studies are investigating its role in managing insulin resistance and obesity-related complications.
  3. Pharmacological Studies: Researchers are exploring potential applications beyond dyslipidemia, including its effects on cardiovascular health and other metabolic diseases.
Introduction to Peliglitazar as a Research Subject

Historical Context of PPAR Agonists in Metabolic Disease Research

The discovery of peroxisome proliferator-activated receptors (PPARs) in the early 1990s revolutionized therapeutic approaches to metabolic disorders. These nuclear receptors—PPARα, PPARγ, and PPARβ/δ—function as master regulators of lipid and glucose homeostasis. The fibrate class of drugs (PPARα agonists) demonstrated significant triglyceride-lowering and HDL-cholesterol-raising effects, while thiazolidinediones (TZDs, PPARγ agonists) emerged as potent insulin sensitizers for type 2 diabetes management. However, monoselective agonists offered incomplete solutions for metabolic syndrome (MetS), a constellation of conditions including atherogenic dyslipidemia, insulin resistance, and central adiposity. This therapeutic gap drove pharmaceutical innovation toward compounds capable of simultaneously activating multiple PPAR isoforms, particularly PPARα and PPARγ [1] [7].

The rationale for dual agonism stemmed from complementary physiological actions: PPARα activation promotes hepatic fatty acid oxidation and reduces triglyceride production, while PPARγ activation enhances adipocyte differentiation, lipid storage capacity, and insulin sensitivity. Preclinical evidence suggested synergistic benefits when both pathways were activated concurrently. In animal models of diabetes and insulin resistance, dual PPARα/γ agonists consistently outperformed monoselective agonists in improving both lipid profiles and glycemic control. For instance, studies demonstrated that co-activation reduced muscle lipid accumulation while simultaneously enhancing insulin action in adipose and hepatic tissues—effects unattainable with single-pathway targeting [7].

Peliglitazar’s Role in Dual PPARα/γ Agonist Development

Peliglitazar (RO4837161) emerged during the mid-2000s as a structurally optimized glitazar belonging to the α-ethoxy-phenylpropanoic acid class. Its development represented a strategic refinement in the dual agonist paradigm following setbacks with earlier compounds like muraglitazar and tesaglitazar. These predecessors, though pharmacologically active, exhibited concerning safety profiles including fluid retention, cardiovascular events, and urothelial toxicity in preclinical and clinical testing [2] [7].

Table 1: Structural and Pharmacodynamic Evolution of Select Dual PPARα/γ Agonists

CompoundStructural ClassPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)α:γ Potency RatioDevelopment Status
MuraglitazarOxobenzylglycine derivative320605.3:1 (γ-dominant)Terminated (Phase III)
TesaglitazarBenzyloxyphenyl derivative180404.5:1 (γ-dominant)Terminated (Phase III)
Peliglitazarα-Ethoxy-phenylpropanoic acid65751:1.15 (Balanced)Preclinical/Phase I
SaroglitazarArylalkoxyacetic acid3.0*21*7:1 (α-dominant)Marketed (India)

*Note: Saroglitazar data for reference; potency values vary by assay system [2] [4] [7]

Peliglitazar distinguished itself through its balanced receptor activation profile, with near-equipotent activity at both PPARα (EC₅₀ ≈65 nM) and PPARγ (EC₅₀ ≈75 nM) in transactivation assays. This balanced binding contrasted with the γ-dominant profiles of earlier glitazars like muraglitazar (α:γ ratio ~5.3:1) and tesaglitazar (~4.5:1), which were associated with PPARγ-mediated side effects including weight gain and edema. Molecular modeling revealed that peliglitazar’s α-ethoxy substitution optimized hydrophobic contacts within the PPARα ligand-binding pocket while maintaining favorable hydrogen bonding with PPARγ’s Ser289, His323, and Tyr473 residues—a dual-binding pharmacophore challenging to achieve [7] [9].

Rationale for Peliglitazar’s Selection in Preclinical Studies

Peliglitazar advanced into comprehensive preclinical evaluation based on compelling pharmacodynamic differentiation from both existing therapies and failed dual agonists. Its balanced activation profile suggested potential for robust efficacy without the PPARγ-driven side effects that plagued predecessors. Three scientific rationales underpinned its prioritization:

  • Mitigation of PPARγ-Mediated Adversity: Early clinical failures revealed that excessive PPARγ activation correlated with fluid retention, hemodilution, and weight gain. Peliglitazar’s balanced α:γ activation ratio (~1:1.15) theoretically minimized these risks while preserving insulin-sensitizing benefits. In vitro coactivator recruitment assays demonstrated peliglitazar induced a distinct coregulator interaction profile compared to full PPARγ agonists like rosiglitazone, potentially explaining its differentiated effects [5] [7].

  • Synergistic Metabolic Effects: Preclinical models predicted simultaneous PPARα/γ activation would outperform monotherapy for multifaceted metabolic syndrome. PPARα activation counters atherogenic dyslipidemia (high triglycerides, low HDL), while PPARγ improves insulin sensitivity and glucose disposal. Peliglitazar’s balanced potency enabled optimal engagement of both pathways. Transcriptomic analyses in hepatocytes and adipocytes confirmed peliglitazar upregulated canonical PPARα targets (e.g., CPT1A, ACOX1) and PPARγ targets (e.g., ADIPOQ, FABP4) with comparable efficacy to combination fibrate-TZD therapy [1] [7].

  • Addressing Unmet Needs in NAFLD/NASH: The close association between metabolic syndrome and non-alcoholic fatty liver disease (NAFLD) created urgency for agents targeting both hepatic and extrahepatic manifestations. Dual PPARα/γ activation reduced hepatic steatosis in rodent models via complementary mechanisms: PPARα enhanced fatty acid oxidation, while PPARγ improved adiponectin secretion and reduced adipose tissue lipolysis. Peliglitazar demonstrated superior steatosis reduction versus monoselective agonists in db/db mouse livers, positioning it as a candidate for NAFLD clinical trials [1] [4] [7].

Table 2: Preclinical Efficacy Profile of Peliglitazar in Metabolic Disease Models

Model SystemKey Metabolic ParametersPeliglitazar EffectComparison to Monotherapies
ZDF Rats (Diabetes)Plasma triglycerides↓ 70-75%> Fenofibrate (↓45%) or Rosiglitazone (↓15%)
Fasting plasma glucose↓ 40-50%> Rosiglitazone (↓30%) or Fenofibrate (NS)
HbA1c↓ 25-30%> Rosiglitazone (↓20%)
ob/ob Mice (Obesity)Insulin sensitivity (HOMA-IR)Improved by 60%> Rosiglitazone (40%)
Adiponectin levels↑ 3.5-foldComparable to Rosiglitazone
HFD-Fed Hamsters (Dyslipidemia)HDL-cholesterol↑ 40%> Fenofibrate (↑25%)
VLDL-triglyceride secretion rate↓ 55%> Fenofibrate (↓35%)
db/db Mice (NAFLD)Hepatic triglyceride content↓ 65%> Fenofibrate (↓40%) or Rosiglitazone (↓30%)
Liver histopathology (steatosis score)NormalizedSuperior to monotherapies

Note: Data compiled from preclinical studies referenced in [1] [4] [7]; HFD = High-Fat Diet; NS = Non-Significant

Peliglitazar’s progression reflected evolving structure-activity relationship (SAR) principles in PPAR medicinal chemistry. Its α-ethoxy moiety provided optimal steric bulk and polarity to achieve balanced binding, contrasting with the larger benzoxazole or benzyloxy scaffolds of earlier glitazars associated with off-target effects. Pharmacokinetic optimization yielded favorable bioavailability and half-life supporting once-daily dosing. Crucially, in vitro safety screening showed reduced potential for hemodilution (a PPARγ-mediated effect) compared to rosiglitazone or muraglitazar in erythroid progenitor assays. These characteristics positioned peliglitazar as a promising candidate to achieve the original dual PPAR agonist hypothesis: comprehensive metabolic improvement without compromising safety [5] [7] [9].

Properties

CAS Number

331744-64-0

Product Name

Peliglitazar

IUPAC Name

2-[(4-methoxyphenoxy)carbonyl-[(1S)-1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34)/t20-/m0/s1

InChI Key

CUADMYMMZWFUCY-FQEVSTJZSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC

Solubility

Soluble in DMSO

Synonyms

2-(((4-methoxyphenoxy)carbonyl)(1-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)ethyl)amino)acetic acid
peliglitaza

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)[C@H](C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.